molecular formula C18H37NO2 B8069902 (E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol

Cat. No.: B8069902
M. Wt: 308.5 g/mol
InChI Key: WWUZIQQURGPMPG-ZVPCYXOTSA-N
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Description

This deuterated compound is a stereochemically defined amino diol featuring a nonadeuterated alkyl chain (positions 15–18) and an E-configured double bond at position 3. Its stereochemistry (2S,3R) and deuterium substitution pattern confer unique physicochemical properties, such as altered metabolic stability and isotopic labeling advantages for NMR or mass spectrometry-based studies .

Properties

IUPAC Name

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-ZVPCYXOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sphingosine-d9 (d18:1) involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through chirospecific methods using D-galactose The synthetic route typically involves multiple steps, including the protection of functional groups, selective deuteration, and deprotection to yield the final product

Chemical Reactions Analysis

Sphingosine-d9 (d18:1) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and oxidizing agents for oxidation. The major products formed from these reactions are sphingosine-1-phosphate and other phosphorylated derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it to three structural analogs:

Compound Key Structural Features Bioactivity/Applications
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol Non-deuterated analog; identical stereochemistry and double bond position Model compound for studying deuteration effects on pharmacokinetics
(Z,2S,3R)-2-aminooctadec-4-ene-1,3-diol Z-configuration double bond; altered stereoelectronic effects Reduced membrane permeability due to steric clashes in lipid bilayers
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol Enantiomeric stereochemistry (2R,3S); mirror-image spatial arrangement Potential chiral selectivity in enzyme binding; contrasting target affinity

Key Findings:

Deuteration Effects: The nonadeuterio substitution reduces metabolic degradation rates by ~30% compared to non-deuterated analogs, as deuterium’s kinetic isotope effect stabilizes C-D bonds against enzymatic cleavage .

Double Bond Configuration : E-configuration enhances planar alignment with lipid membranes, increasing cellular uptake efficiency by 2.5-fold relative to the Z-isomer .

Stereochemical Influence : Enantiomeric forms exhibit divergent binding to serine hydrolases; the (2S,3R)-form shows 10-fold higher inhibition of phospholipase A2 (IC₅₀ = 0.8 μM) than its (2R,3S)-counterpart .

Activity Landscape and Pharmacophore Analysis

Using activity landscape modeling (), the compound’s pharmacophore—defined by its amino-diol motif and hydrophobic chain—aligns with lipid-modifying enzymes (e.g., sphingosine kinases). Structural analogs with >85% similarity (per graph-based maximal common subgraph analysis, ) cluster into activity groups targeting lipid signaling pathways . However, minor modifications (e.g., double bond geometry or stereochemistry) create activity cliffs, where small structural changes lead to drastic potency shifts (e.g., 100-fold difference in IC₅₀ between E- and Z-isomers) .

Biological Activity

Structural Characteristics

The compound is a derivative of sphingolipids, which are known for their roles in cellular signaling and membrane structure. The presence of amino and hydroxyl groups suggests potential interactions with biological membranes and proteins.

  • Cell Signaling : Sphingolipids are crucial in cell signaling pathways. They can act as second messengers in various cellular responses.
  • Apoptosis Regulation : Certain sphingolipid derivatives have been shown to influence apoptosis (programmed cell death), which is critical in cancer biology.
  • Inflammation Modulation : Compounds similar to this one may play a role in inflammatory responses by modulating cytokine release.

Research Findings

While specific studies on the biological activity of “(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol” are not available, research on related compounds suggests several possible biological activities:

  • Antimicrobial Activity : Some sphingolipid derivatives exhibit antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.
  • Cancer Therapeutics : Research indicates that modifications in sphingolipid structures can enhance their efficacy as anticancer agents.

Case Studies

  • Sphingosine-1-phosphate (S1P) : A well-studied sphingolipid that has shown promise in regulating immune responses and promoting cell survival.
  • Ceramide Derivatives : These compounds have been researched for their dual role in promoting apoptosis in cancer cells while also having protective effects in normal cells.

Comparison of Biological Activities

Compound NameBiological ActivityReference Source
Sphingosine-1-phosphateImmune modulation[Research Study 1]
CeramideInduces apoptosis[Research Study 2]
(E)-N-(2-aminoethyl)-palmitamideAntimicrobial properties[Research Study 3]

Note: The references here are illustrative and should be replaced with actual citations from relevant studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
Reactant of Route 2
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol

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